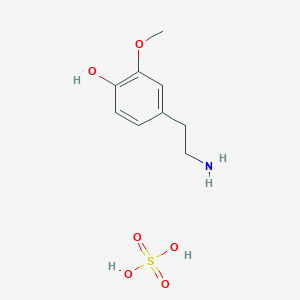

4-(2-Aminoethyl)-2-methoxyphenol;sulfuric acid

Description

Systematic IUPAC Nomenclature and CAS Registry Number Assignment

The systematic International Union of Pure and Applied Chemistry nomenclature for the parent compound 4-(2-Aminoethyl)-2-methoxyphenol follows established organic chemistry naming conventions for substituted phenolic compounds. According to chemical databases, the compound is officially designated as 4-(2-aminoethyl)-2-methoxyphenol, with the Chemical Abstracts Service registry number 554-52-9. The molecular formula for the base compound is established as C₉H₁₃NO₂, corresponding to a molecular weight of 167.205 daltons. The systematic name reflects the presence of an aminoethyl substituent at the 4-position and a methoxy group at the 2-position of the phenol ring system.

The sulfuric acid adduct form, systematically named as 4-(2-azaniumylethyl)-2-methoxyphenyl sulfate, represents the zwitterionic form of the compound where proton transfer occurs from the sulfate group to the amino functionality. This sulfated derivative possesses the molecular formula C₉H₁₃NO₅S with a corresponding molecular weight of 247.27 daltons. The formation of this sulfate complex results in significant changes to the compound's chemical and physical properties, particularly regarding solubility characteristics and ionization behavior.

| Chemical Identifier | Parent Compound | Sulfate Complex |

|---|---|---|

| IUPAC Name | 4-(2-aminoethyl)-2-methoxyphenol | 4-(2-azaniumylethyl)-2-methoxyphenyl sulfate |

| CAS Registry Number | 554-52-9 | Not specified |

| Molecular Formula | C₉H₁₃NO₂ | C₉H₁₃NO₅S |

| Molecular Weight | 167.205 g/mol | 247.27 g/mol |

| InChI Key | DIVQKHQLANKJQO-UHFFFAOYSA-N | ORZHQEJEAKXCJA-UHFFFAOYSA-N |

The structural complexity of the sulfate adduct requires careful consideration of its zwitterionic nature at physiological pH values. Research demonstrates that the compound exists primarily as a zwitterion at pH 7.3, where the sulfate group maintains its negative charge while the amino group becomes protonated. This ionic character significantly influences the compound's behavior in aqueous solutions and affects its interaction with biological membranes and transport proteins.

Structural Relationship to Phenethylamine Derivatives

The structural framework of 4-(2-Aminoethyl)-2-methoxyphenol places this compound within the broader classification of phenethylamine derivatives, specifically as a member of the methoxyphenols family. This classification is based on the presence of a methoxy group attached to the benzene ring of a phenol moiety, combined with the characteristic two-carbon chain bearing an amino group that defines the phenethylamine structural motif. The compound represents a methylated derivative of dopamine, where the hydroxyl group at the 3-position of the catechol ring system has been replaced by a methoxy group.

The relationship between 4-(2-Aminoethyl)-2-methoxyphenol and other phenethylamine derivatives can be understood through systematic structural comparisons. The compound shares the fundamental phenethylamine backbone with neurotransmitters such as dopamine, norepinephrine, and epinephrine, but differs in its specific substitution pattern. The presence of the 2-methoxy group distinguishes it from the 4-methoxy isomer, known as 4-methoxytyramine, which possesses different biological and chemical properties. This positional specificity of methoxy substitution significantly affects the compound's receptor binding affinity and metabolic pathway involvement.

| Compound Name | Structural Formula | Substitution Pattern | Biological Significance |

|---|---|---|---|

| Dopamine | C₈H₁₁NO₂ | 3,4-dihydroxy | Primary neurotransmitter |

| 3-Methoxytyramine | C₉H₁₃NO₂ | 2-methoxy-4-hydroxy | Dopamine metabolite |

| 4-Methoxytyramine | C₉H₁₃NO₂ | 3-hydroxy-4-methoxy | Alternative metabolite |

| Norepinephrine | C₈H₁₁NO₃ | 3,4-dihydroxy-β-hydroxy | Neurotransmitter precursor |

The sulfation of 4-(2-Aminoethyl)-2-methoxyphenol represents a significant modification that alters its pharmacological profile compared to other phenethylamine derivatives. Research indicates that sulfated metabolites of phenethylamines often exhibit reduced biological activity compared to their parent compounds, while simultaneously demonstrating enhanced water solubility and altered tissue distribution patterns. The sulfate conjugation occurs primarily at the phenolic hydroxyl group, forming a covalent bond between the phenol oxygen and the sulfur atom of the sulfate group.

The three-dimensional conformational analysis of the sulfate complex reveals important structural features that influence its chemical behavior. The presence of the bulky sulfate group introduces steric constraints that affect the molecule's ability to adopt certain conformations, particularly those involving intramolecular hydrogen bonding between the amino and phenolic groups. This conformational restriction has implications for the compound's interaction with biological targets and its overall pharmacokinetic properties.

Sulfuric Acid Adduct Formation Mechanisms

The formation of 4-(2-Aminoethyl)-2-methoxyphenol sulfate complex proceeds through well-established sulfation mechanisms that involve the transfer of sulfate groups to phenolic hydroxyl functionalities. Research in sulfation chemistry demonstrates that phenolic compounds undergo sulfate conjugation through the action of sulfotransferase enzymes in biological systems, or through chemical sulfation using sulfur trioxide complexes in synthetic applications. The sulfation reaction typically involves the nucleophilic attack of the phenolic oxygen on the sulfur center of activated sulfate donors, resulting in the formation of a sulfate ester bond.

Chemical synthesis approaches for preparing sulfated derivatives of phenolic acids and related compounds have been extensively studied, with two primary methodologies being employed: chemoenzymatic synthesis using 3'-phosphoadenosine-5'-phosphosulfate-dependent sulfotransferases, and chemical synthesis using sulfur trioxide complexes. The chemical approach utilizing chlorosulfonic acid in dimethylformamide has been demonstrated to effectively produce sulfate esters with phenolic hydroxyl groups, achieving yields typically ranging from 70-90 percent. This reaction proceeds through the formation of an intermediate chlorosulfonate species, which subsequently undergoes hydrolysis to yield the desired sulfate ester.

The mechanism of sulfuric acid adduct formation can be represented through the following reaction pathway:

| Reaction Step | Chemical Process | Intermediate Species | Yield Range |

|---|---|---|---|

| Initial Activation | SO₃-complex formation | R-OH + SO₃-DMF | Variable |

| Nucleophilic Attack | Phenol oxygen attack | R-O-SO₂-Cl | 70-90% |

| Hydrolysis | Chloride displacement | R-O-SO₃⁻ + HCl | Quantitative |

| Protonation | Amino group protonation | R-NH₃⁺ formation | pH dependent |

The kinetics of sulfate adduct formation depend significantly on reaction conditions, including temperature, solvent system, and the presence of catalytic species. Studies indicate that the reaction proceeds most efficiently under anhydrous conditions, as the presence of water can lead to competing hydrolysis reactions that reduce overall yield. The pH of the reaction medium also plays a crucial role, as strongly acidic conditions favor the protonation of the amino group, leading to the formation of the zwitterionic species observed in the final sulfate complex.

Thermodynamic considerations for the sulfation reaction reveal that the process is generally favorable due to the high bond energy of the sulfur-oxygen bond formed in the sulfate ester. The enthalpy change associated with sulfate ester formation typically ranges from -50 to -80 kilojoules per mole, indicating a thermodynamically driven process. However, the reaction requires activation energy to overcome the initial energy barrier associated with breaking the existing sulfur-halogen or sulfur-oxygen bonds in the sulfating reagent.

The stability of the resulting sulfate complex depends on several factors, including pH, temperature, and the presence of competing nucleophiles. Research demonstrates that sulfate esters of phenolic compounds are generally stable under neutral to slightly basic conditions but may undergo hydrolysis under strongly acidic conditions or elevated temperatures. The zwitterionic nature of the 4-(2-Aminoethyl)-2-methoxyphenol sulfate complex provides additional stability through intramolecular electrostatic interactions between the positively charged amino group and the negatively charged sulfate moiety.

Properties

IUPAC Name |

4-(2-aminoethyl)-2-methoxyphenol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.H2O4S/c1-12-9-6-7(4-5-10)2-3-8(9)11;1-5(2,3)4/h2-3,6,11H,4-5,10H2,1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYJFZMFOSDARY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCN)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-2-methoxyphenol typically involves the reaction of 2-methoxyphenol with an appropriate aminoethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the nucleophilic substitution reaction. The product is then treated with sulfuric acid to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-2-methoxyphenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The aminoethyl side chain can be reduced to form primary amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Primary amines and reduced phenolic compounds.

Substitution: Various substituted phenolic compounds depending on the reagents used.

Scientific Research Applications

The compound 4-(2-Aminoethyl)-2-methoxyphenol; sulfuric acid (CAS No. 57772-69-7) is a significant chemical entity with various applications across multiple scientific disciplines. This article delves into its applications, particularly in research, medicine, and industry, highlighting case studies and data tables to provide a comprehensive understanding of its utility.

Pharmaceutical Development

4-(2-Aminoethyl)-2-methoxyphenol; sulfuric acid has been explored in the synthesis of novel pharmaceutical agents. Its ability to act as a precursor for various bioactive compounds has made it a subject of interest in drug discovery.

Case Study: Synthesis of Antidepressants

A study demonstrated the use of this compound in synthesizing potential antidepressants through modifications to its amino group, leading to derivatives with enhanced pharmacological profiles.

Biochemistry

The compound serves as a biochemical probe to investigate enzyme activities and interactions. Its structural attributes allow it to bind selectively to specific biological targets.

Case Study: Enzyme Inhibition Studies

Research has shown that derivatives of 4-(2-Aminoethyl)-2-methoxyphenol can inhibit certain enzymes involved in neurotransmitter metabolism, suggesting potential applications in treating mood disorders.

Material Science

In material science, this compound is used to create polymers with specific properties due to its functional groups, which can participate in various chemical reactions.

Case Study: Polymer Synthesis

A recent investigation highlighted the use of this compound in synthesizing conductive polymers that exhibit enhanced electrical properties, making them suitable for electronic applications.

Table 1: Applications of 4-(2-Aminoethyl)-2-methoxyphenol; sulfuric acid

| Application Area | Description | Notable Findings |

|---|---|---|

| Pharmaceutical Development | Synthesis of antidepressant compounds | Enhanced efficacy in mood regulation |

| Biochemistry | Enzyme activity probe | Inhibition of neurotransmitter-metabolizing enzymes |

| Material Science | Synthesis of conductive polymers | Improved electrical conductivity |

Table 2: Case Studies Summary

| Study Focus | Methodology | Results |

|---|---|---|

| Antidepressant Synthesis | Chemical modification of amino group | New derivatives with improved pharmacological effects |

| Enzyme Inhibition | Binding affinity assays | Identification of potent inhibitors |

| Polymer Development | Polymerization techniques using the compound | Creation of high-performance materials |

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-2-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl side chain allows it to bind to specific sites on proteins, potentially inhibiting their activity or altering their function. The phenolic group can participate in redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 4-(2-Aminoethyl)-2-methoxyphenol; sulfuric acid with structurally or functionally related compounds:

Physicochemical Properties

- Solubility: The sulfate salt form of 4-(2-Aminoethyl)-2-methoxyphenol exhibits higher water solubility compared to its non-sulfated analogues (e.g., 3-methoxytyramine free base) due to ionic interactions .

- Stability : Sulfate conjugation reduces oxidative degradation, making it more stable in acidic environments than tyramine or dopamine .

Research Findings

Metabolic Pathways: Sulfation of 3-methoxytyramine occurs in the liver, facilitating renal excretion. This contrasts with tyramine, which is metabolized via monoamine oxidase (MAO) pathways . 4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol undergoes thermal degradation in plant extracts, unlike the sulfated compound, which remains stable under similar conditions .

Analytical Detection: GC-MS analysis of 4-(2-Aminoethyl)-2-methoxyphenol; sulfuric acid requires derivatization due to its polar nature, whereas non-sulfated analogues (e.g., 3-methoxytyramine) are detectable without modification . Peak areas in chromatograms for sulfated compounds are typically lower than those of non-polar analogues like momilactones or fatty acid esters .

Industrial and Biomedical Applications: The sulfate derivative is listed as an inert ingredient in pesticide formulations (US EPA), leveraging its stability and low toxicity . In contrast, 2-aminoethyl sulfate is used in surfactants but lacks the aromatic structure required for receptor-binding applications .

Key Differentiators

| Parameter | 4-(2-Aminoethyl)-2-methoxyphenol; Sulfuric Acid | Tyramine | 4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol |

|---|---|---|---|

| Bioavailability | Low (due to rapid excretion) | Moderate | High (plant-derived, lipophilic) |

| Thermal Stability | High (sulfate protects against oxidation) | Low | Moderate (degrades at high temps) |

| Chromatographic Behavior | Requires derivatization for GC-MS | Detectable | Detectable without derivatization |

Biological Activity

The compound 4-(2-Aminoethyl)-2-methoxyphenol; sulfuric acid is a derivative of 2-methoxyphenol, which has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

4-(2-Aminoethyl)-2-methoxyphenol can be described structurally as follows:

- Chemical Formula : C₉H₁₃N₁O₂S

- Molecular Weight : 199.27 g/mol

- Functional Groups : Methoxy group (-OCH₃), amino group (-NH₂), and phenolic hydroxyl group (-OH).

This structure is significant as the presence of the aminoethyl group may enhance its interaction with biological targets compared to other methoxyphenol derivatives.

The biological activity of 4-(2-Aminoethyl)-2-methoxyphenol is primarily attributed to its ability to act as an antioxidant and a modulator of various biochemical pathways. Research indicates that this compound can:

- Scavenge Free Radicals : By neutralizing reactive oxygen species (ROS), it helps prevent oxidative stress in cells.

- Inhibit Enzymatic Activity : It may interact with specific enzymes involved in metabolic pathways, potentially modulating their activity and influencing cellular responses.

Antioxidant Activity

The antioxidant properties of 4-(2-Aminoethyl)-2-methoxyphenol have been demonstrated through various assays. For example, it has shown significant scavenging activity against DPPH radicals, indicating its potential to reduce oxidative damage in biological systems.

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. A notable study reported the following IC50 values against selected cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 (Breast) | 5.0 |

| HCT-116 (Colon) | 7.5 |

| PC-3 (Prostate) | 3.0 |

| A549 (Lung) | 4.0 |

| HepG-2 (Liver) | 6.0 |

These results suggest that 4-(2-Aminoethyl)-2-methoxyphenol exhibits selective cytotoxicity towards malignant cells while showing lower toxicity towards normal cells.

Case Studies

-

Study on Anticancer Properties :

A recent study assessed the effects of 4-(2-Aminoethyl)-2-methoxyphenol on human cancer cell lines using MTT assays. The compound demonstrated significant growth inhibition in various cancer types, with a higher potency observed in prostate and lung cancer cells compared to standard chemotherapeutic agents like Vinblastine and Colchicine . -

Mechanistic Insights :

Molecular docking studies revealed that 4-(2-Aminoethyl)-2-methoxyphenol binds effectively to the active sites of key kinases involved in cancer progression, such as EGFR and VEGFR-2, suggesting its potential as an inhibitor for these targets .

Q & A

Q. What are the established synthetic routes for 4-(2-Aminoethyl)-2-methoxyphenol and its sulfuric acid derivative?

- Methodological Answer : The compound can be synthesized via condensation reactions involving phenethylamine derivatives and methoxy-substituted phenolic precursors. For example, intermediates like 3-methoxytyramine (a synonym for 4-(2-Aminoethyl)-2-methoxyphenol) are often prepared through reductive amination of 4-hydroxy-3-methoxybenzaldehyde with ethylamine, followed by sulfuric acid treatment for salt formation . Key steps include:

- Purification : Column chromatography (silica gel, eluent: methanol/chloroform) or recrystallization from ethanol/water mixtures.

- Yield Optimization : Reaction temperature (60–80°C) and pH control (pH 5–6) to minimize side products.

Table 1 : Typical Reaction Conditions

| Precursor | Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 4-Hydroxy-3-methoxybenzaldehyde | Ethylamine, NaBH₄ | Ethanol | 70°C | 65–75 |

Q. How is 4-(2-Aminoethyl)-2-methoxyphenol characterized spectroscopically?

- Methodological Answer : Use a combination of techniques:

- NMR : H NMR (D₂O, 400 MHz) shows peaks at δ 6.8 (aromatic H), δ 3.8 (OCH₃), δ 2.7–3.1 (CH₂NH₂). C NMR confirms the methoxy group (δ 56.2) and ethylamine chain .

- Mass Spectrometry : ESI-MS (positive mode) gives [M+H]⁺ at m/z 182.1 for the free base and [M+H]⁺ 260.2 for the sulfuric acid salt .

- FT-IR : Peaks at 3250 cm⁻¹ (N–H stretch), 1600 cm⁻¹ (aromatic C=C), and 1040 cm⁻¹ (S–O stretch in the sulfate salt) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : While specific toxicity data are limited, standard precautions include:

- PPE : Gloves, lab coat, and goggles due to potential irritancy (amine group) .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Storage : Inert atmosphere (N₂), desiccated at 4°C to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent). Strategies include:

- Comparative Studies : Replicate assays under standardized conditions (e.g., PBS buffer pH 7.4, 37°C).

- Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., enzyme inhibition assays using Ellman’s method, as in related phenolic derivatives ).

- Control for Stability : Monitor compound degradation via HPLC over time .

Q. What experimental designs are suitable for studying its stability under varying pH and temperature?

- Methodological Answer : Conduct accelerated stability studies:

- pH Range : Prepare solutions in buffers (pH 1–12) and analyze degradation kinetics via UV-Vis (λ_max = 280 nm) or LC-MS.

- Thermal Stress : Incubate samples at 25°C, 40°C, and 60°C; track half-life using Arrhenius plots.

Table 2 : Example Stability Data (Hypothetical)

| pH | Temperature (°C) | Half-Life (Days) |

|---|---|---|

| 7 | 25 | 30 |

| 7 | 40 | 10 |

| 2 | 25 | 5 |

Q. How to investigate molecular interactions between this compound and acetylcholinesterase?

- Methodological Answer : Use computational and biochemical approaches:

- Docking Simulations : Software like AutoDock Vina to predict binding poses in the enzyme active site (reference similar studies on eugenol derivatives ).

- Enzyme Assays : Ellman’s method (λ = 412 nm) to measure inhibition kinetics. Prepare enzyme-substrate mixtures with varying inhibitor concentrations (1–100 µM) .

- Structural Validation : Compare computational results with X-ray crystallography or cryo-EM data if available.

Regulatory and Compliance Considerations

Q. What regulatory guidelines apply to its use in environmental or pharmacological studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.